(4-Aminophenyl) (2-pyridyl)methanol
Description
(4-Aminophenyl)(2-pyridyl)methanol is a bifunctional aromatic alcohol featuring a 4-aminophenyl group and a 2-pyridyl group attached to a central methanol moiety. Its structural duality enables applications in medicinal chemistry (e.g., enzyme inhibition, anti-inflammatory activity) and materials science (e.g., coordination polymers, binders) .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(4-aminophenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C12H12N2O/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H,13H2 |
InChI Key |
FJEWOGSQQNYHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Analysis
- Hydrogen Bonding vs. Hydrophobicity: The 4-aminophenyl group enhances hydrogen-bonding interactions, critical for protein binding in medicinal applications. However, analogs like (1-adamantyl)(4-aminophenyl)methanol prioritize hydrophobicity via the adamantyl group, improving membrane permeability . Tris-(4-aminophenyl)methanol leverages three -NH₂ groups for industrial cross-linking, contrasting with the single -NH₂ in the parent compound .
- Coordination Chemistry: The 2-pyridyl group in (4-aminophenyl)(2-pyridyl)methanol facilitates metal coordination, enabling applications in catalysis or sensors. This property is absent in morpholinone derivatives, which rely on heterocyclic oxygen for reactivity .
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